molecular formula C32H34FNO3 B14203729 5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid CAS No. 866932-84-5

5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid

Cat. No.: B14203729
CAS No.: 866932-84-5
M. Wt: 499.6 g/mol
InChI Key: UKFXNDCPTCCBIM-UHFFFAOYSA-N
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Description

5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid is a complex organic compound with a molecular formula of C₃₂H₃₄FNO₃ and a molecular weight of 499.616 g/mol This compound is characterized by its unique structure, which includes a fluorobenzoic acid moiety, a butylphenyl group, and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid involves multiple steps, including the formation of the ethynyl linkage and the introduction of the fluorobenzoic acid moiety. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine and bromine analogs. These properties can enhance its biological activity and make it a valuable compound for research and development.

Properties

CAS No.

866932-84-5

Molecular Formula

C32H34FNO3

Molecular Weight

499.6 g/mol

IUPAC Name

5-[[7-[4-[2-(4-butylphenyl)ethynyl]phenyl]-7-oxoheptyl]amino]-2-fluorobenzoic acid

InChI

InChI=1S/C32H34FNO3/c1-2-3-8-24-10-12-25(13-11-24)14-15-26-16-18-27(19-17-26)31(35)9-6-4-5-7-22-34-28-20-21-30(33)29(23-28)32(36)37/h10-13,16-21,23,34H,2-9,22H2,1H3,(H,36,37)

InChI Key

UKFXNDCPTCCBIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)CCCCCCNC3=CC(=C(C=C3)F)C(=O)O

Origin of Product

United States

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